

"N-(cyclohexylmethyl)prop-2-enamide reaction kinetics optimization"

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Compound of Interest

Compound Name: *N-(cyclohexylmethyl)prop-2-enamide*

CAS No.: 103297-86-5

Cat. No.: B2767104

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Technical Support Center: Ticket #8492 Subject: Reaction Kinetics Optimization for **N-(cyclohexylmethyl)prop-2-enamide** Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering challenges with **N-(cyclohexylmethyl)prop-2-enamide** (CAS: 103297-86-5).[1] Based on your inquiry, the "kinetics optimization" likely refers to one of two distinct phases in your workflow:

- Synthesis Kinetics: Maximizing the rate of amide formation while minimizing the competing hydrolysis of acryloyl chloride.
- Warhead Reactivity: Accurately measuring the Michael addition kinetics () of this acrylamide warhead against biological thiols (e.g., Cysteine, Glutathione).

This guide addresses both, treating the molecule as a covalent modifier for drug discovery applications.^{[2][3][4][5]}

Part 1: Synthesis Optimization (The "Make")

Objective: High-yield synthesis via Schotten-Baumann conditions without polymerization.

Context: The reaction between cyclohexylmethylamine and acryloyl chloride is highly exothermic. The kinetic challenge is that the rate of hydrolysis (

) for acryloyl chloride often competes with the rate of amidation (

), especially if mixing is poor.

Troubleshooting Guide

Q: My reaction yields are inconsistent (40-70%), and the product sometimes solidifies into an insoluble gel. What is happening? A: You are likely facing two competing kinetic issues: Local Exotherms and Radical Polymerization.

- The Exotherm Issue: Acryloyl chloride reacts violently. If you add it too fast, local temperatures spike. High T increases (hydrolysis) faster than , generating acrylic acid impurities.
- The Gel Issue: The "insoluble gel" is poly(N-(cyclohexylmethyl)acrylamide). This happens when the reaction heat generates free radicals.

Protocol Adjustment:

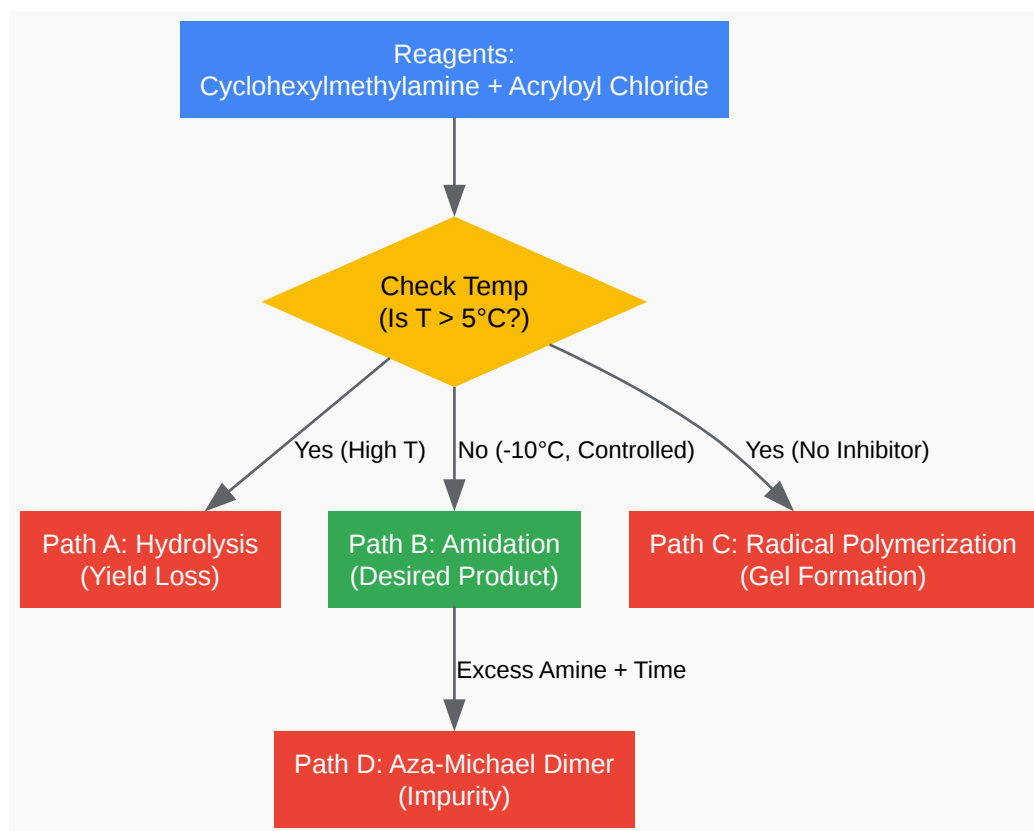
- Temperature: Maintain -10°C to 0°C during addition. Do not allow the internal temp to cross 5°C.
- Inhibitors: Add 4-Methoxyphenol (MEHQ) (200 ppm) to the reaction mixture before adding the acid chloride. This acts as a radical sink.
- Phase Transfer: If using a biphasic system (DCM/Water), add a phase transfer catalyst (e.g., TBAB) to accelerate

by bringing the amine to the interface.

Q: I see a "double-addition" impurity by LC-MS ($M+$ mass corresponds to dimer). Is this polymerization? A: No, this is likely the Aza-Michael Adduct.

- Mechanism: The product (**N-(cyclohexylmethyl)prop-2-enamide**) contains an electron-deficient alkene.^[1] Excess unreacted amine can attack this alkene (Michael addition), forming a dimer.
- Fix: Ensure you use a slight excess of the electrophile (acryloyl chloride, 1.1 eq) rather than the amine, or quench immediately upon consumption of the amine.

Visual Workflow: Synthesis Logic



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Caption: Kinetic pathways during synthesis. Path B is the only desired outcome; A, C, and D are parasitic reactions driven by poor temperature control or stoichiometry.

Part 2: Warhead Reactivity (The "Measure")

Objective: Determining the potency of the acrylamide as a covalent inhibitor.

Context: In drug development, this molecule is a "Type 2" covalent warhead. It targets non-catalytic cysteines. You need to measure

(efficiency) or

(half-life) with Glutathione (GSH).[1][4]

Troubleshooting Guide

Q: My kinetic plots for GSH reactivity are not following pseudo-first-order kinetics (

). Why? A: This is a classic issue with acrylamides.

- **Reversibility:** Unlike vinyl sulfones, acrylamides can be reversible Michael acceptors. If your plot curves off, the reaction might be reaching equilibrium rather than completion.
- **GSH Oxidation:** If you are not using degassed solvents, GSH oxidizes to GSSG (disulfide), changing the effective concentration of the nucleophile.

Protocol: The "Gold Standard" GSH Assay

- **Buffer:** 100 mM Potassium Phosphate, pH 7.4 (mimics physiological pH).
- **Temperature:** 37°C.
- **Concentrations:**
 - **Compound:** 10 μ M (Keep low to avoid solubility issues).
 - **GSH:** 500 μ M (50x excess ensures pseudo-first-order conditions).
- **Internal Standard:** Indomethacin or Warfarin (must be non-reactive).
- **Detection:** LC-MS/MS monitoring the disappearance of the parent peak (153 Da).

Q: The reaction is too slow to measure (

hours). How do I optimize the assay? A:N-alkyl acrylamides are "soft" electrophiles and relatively unreactive compared to acryloyl chlorides.

- Optimization: Increase pH to 8.0.
- Why? The reactive species is the thiolate anion (), not the thiol (). The pKa of GSH is ~8.7. Raising pH from 7.4 to 8.0 significantly increases the fraction of deprotonated thiolate, accelerating the reaction kinetics for easier measurement. Note: You must mathematically correct the rate constant back to pH 7.4 for biological relevance.

Data Table: Solvent Effects on Kinetics

Solvent choice in your assay dramatically shifts the observed rate constant ().

Solvent System	Relative Rate ()	Mechanistic Insight	Recommendation
Water (PBS)	1.0 (Baseline)	H-bonding stabilizes the transition state (oxyanion hole).[1]	Preferred for biological relevance. [6]
DMSO/Water (1:1)	0.4 - 0.6	DMSO solvates the transition state poorly compared to water.[1]	Use only if solubility is critical.
Acetonitrile	< 0.1	Lack of H-bond donors slows Michael addition significantly. [1]	Avoid for kinetic assays.

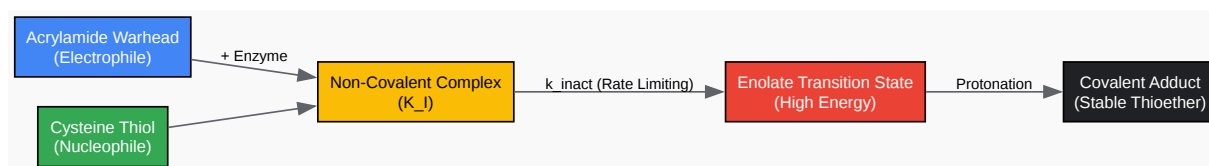
Part 3: Mechanism of Action

The biological activity of **N-(cyclohexylmethyl)prop-2-enamide** relies on the formation of a covalent bond with a cysteine residue (e.g., Cys481 in BTK or similar targets).[1]

Mechanism:

- Association: The cyclohexyl group docks into a hydrophobic pocket ().
- Nucleophilic Attack: The sulfur of cysteine attacks the α -carbon of the acrylamide.
- Transition State: An enolate intermediate forms, stabilized by the oxyanion hole (NH of the amide).
- Product: The enolate is protonated to form the stable thioether adduct.

Visual Workflow: Michael Addition Pathway



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Caption: The kinetic pathway for covalent inhibition. Optimization aims to maximize k_{inact} (step 2) while maintaining specificity (step 1).

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 - Note: Essential reading for understanding the reversibility of acrylamide warheads.
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